molecular formula C9H11NOS B2502172 N-(2-hydroxyethyl)benzenecarbothioamide CAS No. 36926-15-5

N-(2-hydroxyethyl)benzenecarbothioamide

Cat. No.: B2502172
CAS No.: 36926-15-5
M. Wt: 181.25
InChI Key: SUCDFYMCVUIDHV-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)benzenecarbothioamide is an organic compound with the molecular formula C9H11NOS It is a thioamide derivative, characterized by the presence of a thioamide group (-CSNH-) attached to a benzene ring, along with a hydroxyethyl group (-CH2CH2OH)

Scientific Research Applications

N-(2-Hydroxyethyl)benzenecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Future Directions

: Sigma-Aldrich : MD Topology | NMR | X-Ray : NIST Chemistry WebBook

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)benzenecarbothioamide typically involves the reaction of benzenecarbothioamide with ethylene oxide under controlled conditions. The reaction proceeds as follows:

  • Benzenecarbothioamide is dissolved in an appropriate solvent, such as ethanol or methanol.
  • Ethylene oxide is slowly added to the solution while maintaining the temperature at around 0-5°C.
  • The reaction mixture is stirred for several hours until the reaction is complete.
  • The product is then isolated by filtration or extraction and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl)benzenecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The thioamide group can be reduced to form the corresponding amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products:

    Oxidation: N-(2-carboxyethyl)benzenecarbothioamide.

    Reduction: N-(2-hydroxyethyl)benzenecarboxamide.

    Substitution: N-(2-hydroxyethyl)-4-nitrobenzenecarbothioamide or N-(2-hydroxyethyl)-4-bromobenzenecarbothioamide.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)benzenecarbothioamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the thioamide group can interact with metal ions or enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

N-(2-Hydroxyethyl)benzenecarbothioamide can be compared with other similar compounds, such as:

    N-(2-Hydroxyethyl)benzenecarboxamide: Similar structure but with an amide group instead of a thioamide group.

    N-(2-Hydroxyethyl)benzenesulfonamide: Contains a sulfonamide group instead of a thioamide group.

    N-(2-Hydroxyethyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a benzene ring.

Uniqueness: this compound is unique due to the presence of both a hydroxyethyl group and a thioamide group, which confer distinct chemical and biological properties. The thioamide group, in particular, allows for unique interactions with metal ions and enzymes, making it valuable in various research applications.

Properties

IUPAC Name

N-(2-hydroxyethyl)benzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c11-7-6-10-9(12)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCDFYMCVUIDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=S)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727628
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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